molecular formula C7H6BrNO3 B6253151 3-bromo-4-methoxypyridine-2-carboxylic acid CAS No. 1211588-82-7

3-bromo-4-methoxypyridine-2-carboxylic acid

Cat. No. B6253151
CAS RN: 1211588-82-7
M. Wt: 232
InChI Key:
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Description

3-bromo-4-methoxypyridine-2-carboxylic acid is a chemical compound with the molecular weight of 232.03 . It is commonly used as an intermediate for pharmaceutical and organic synthesis .


Synthesis Analysis

The synthesis of 3-bromo-4-methoxypyridine-2-carboxylic acid involves various chemical reactions. A specific method mentioned in a patent involves the use of a hydrochloric acid/nitrous acid solution for reaction at a low temperature .


Molecular Structure Analysis

The molecular structure of 3-bromo-4-methoxypyridine-2-carboxylic acid includes a pyridine ring, which is a common scaffold in many drugs. The boronic acid group can participate in various coupling reactions to create complex molecules.


Chemical Reactions Analysis

3-bromo-4-methoxypyridine-2-carboxylic acid can participate in various chemical reactions. For instance, it can be used as a precursor for the development of new functional materials. The boronic acid group can participate in self-assembly processes to form complex structures with interesting properties.


Physical And Chemical Properties Analysis

3-bromo-4-methoxypyridine-2-carboxylic acid is a powder at room temperature . It is slightly soluble in water .

Safety and Hazards

This compound is associated with several hazards. It has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4-methoxypyridine-2-carboxylic acid involves the bromination of 4-methoxypyridine-2-carboxylic acid followed by the introduction of a carboxylic acid group at the 3-position of the pyridine ring.", "Starting Materials": [ "4-methoxypyridine-2-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of 4-methoxypyridine-2-carboxylic acid using bromine in acetic acid to yield 3-bromo-4-methoxypyridine-2-carboxylic acid", "Step 2: Oxidation of 3-bromo-4-methoxypyridine-2-carboxylic acid using hydrogen peroxide and sodium hydroxide to yield the corresponding carboxylic acid", "Step 3: Neutralization of the reaction mixture using sodium acetate and water to obtain the final product" ] }

CAS RN

1211588-82-7

Product Name

3-bromo-4-methoxypyridine-2-carboxylic acid

Molecular Formula

C7H6BrNO3

Molecular Weight

232

Purity

95

Origin of Product

United States

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